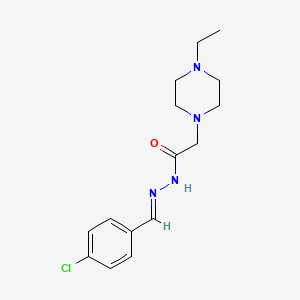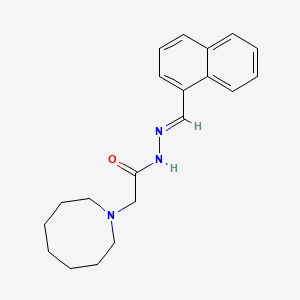
N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide
Descripción general
Descripción
N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide, also known as BMH, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a hydrazide derivative that has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide is not fully understood, but it is believed to act by inhibiting the activity of thiol-containing enzymes. N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has been found to inhibit the activity of glutathione S-transferase, an enzyme that plays a critical role in the detoxification of xenobiotics. N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has also been found to inhibit the activity of thioredoxin reductase, an enzyme that plays a critical role in the redox regulation of cells.
Biochemical and Physiological Effects:
N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has been found to exhibit significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has also been found to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. In addition, N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits potent activity against various cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous environments. In addition, N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has not been extensively studied in vivo, which limits its potential applications in animal studies.
Direcciones Futuras
There are several future directions for research on N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide. One potential direction is to study its potential use as an antifungal and antibacterial agent. Another potential direction is to study its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, further studies are needed to understand the mechanism of action of N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide and its potential applications in cancer therapy.
Aplicaciones Científicas De Investigación
N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide is in medicinal chemistry, where it has been found to exhibit potent antitumor activity against various cancer cell lines. N'-(4-biphenylylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has also been studied for its potential use as an antifungal and antibacterial agent.
Propiedades
IUPAC Name |
N-[(E)-(4-phenylphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c23-19(15-22-10-12-24-13-11-22)21-20-14-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-9,14H,10-13,15H2,(H,21,23)/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZPADGKGAWIGT-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NN=CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CC(=O)N/N=C/C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-phenylphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-[(7-{[N-(tert-butoxycarbonyl)alanyl]oxy}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B3836704.png)

![N-(1-{1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B3836716.png)
![2-[1-(2-phenylethyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B3836719.png)

![N'-[(4-bromo-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B3836746.png)
![2-[4-(1-pyrrolidinylcarbonyl)-1,2,5-thiadiazol-3-yl]phenol](/img/structure/B3836754.png)
![1-[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B3836760.png)
![4-fluoro-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B3836766.png)



